molecular formula C16H16N4O4S B2821361 2-(2-(3,5-dimethylisoxazol-4-yl)acetamido)-N-(thiophen-2-ylmethyl)oxazole-4-carboxamide CAS No. 1797845-76-1

2-(2-(3,5-dimethylisoxazol-4-yl)acetamido)-N-(thiophen-2-ylmethyl)oxazole-4-carboxamide

Katalognummer: B2821361
CAS-Nummer: 1797845-76-1
Molekulargewicht: 360.39
InChI-Schlüssel: MAHCVJYTGANITE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-(3,5-dimethylisoxazol-4-yl)acetamido)-N-(thiophen-2-ylmethyl)oxazole-4-carboxamide is a useful research compound. Its molecular formula is C16H16N4O4S and its molecular weight is 360.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 2-(2-(3,5-dimethylisoxazol-4-yl)acetamido)-N-(thiophen-2-ylmethyl)oxazole-4-carboxamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial properties, enzyme inhibition, and toxicity profiles based on diverse research findings.

Chemical Structure

The compound's structure is characterized by the presence of an isoxazole ring, a thiophene moiety, and an oxazole carboxamide group. This unique combination suggests potential interactions with various biological targets.

Biological Activity Overview

Research has indicated several biological activities associated with this compound:

  • Antimicrobial Activity
    • The compound has been evaluated for its antimicrobial properties against various bacterial strains. In vitro studies demonstrated significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with growth inhibition zones measuring up to 15 mm .
    • A comparative study showed that the compound exhibited moderate activity against Candida albicans, indicating potential antifungal properties .
  • Enzyme Inhibition
    • Preliminary investigations into enzyme inhibition revealed that compounds with similar structural features have shown promising results in inhibiting prolyl oligopeptidase (PREP). For instance, related oxazole derivatives displayed IC50 values ranging from 5 nM to 1660 nM . This suggests that the target compound may possess similar inhibitory capabilities.
  • Toxicity Assessment
    • Toxicity studies using Daphnia magna indicated varying levels of toxicity among synthesized compounds, with some derivatives showing significantly lower toxicity compared to traditional agents . This aspect is crucial for evaluating the safety profile of the compound for potential therapeutic applications.

Case Studies

Several studies have focused on the synthesis and evaluation of this compound and its analogs:

  • Synthesis and Characterization : A multi-step synthesis process was employed to create the compound, followed by thorough characterization using techniques such as NMR and HPLC to confirm purity levels exceeding 95% .
  • Antimicrobial Evaluation : In a study examining various oxazole derivatives, the target compound was tested against multiple pathogenic strains, demonstrating effective antibacterial activity comparable to established antibiotics .

Data Tables

Activity TypeTarget OrganismInhibition Zone (mm)IC50 (nM)
AntibacterialStaphylococcus aureus15-
AntibacterialBacillus subtilis10-
AntifungalCandida albicans8-
Enzyme InhibitionProlyl Oligopeptidase-5 (HUP-55)
ToxicityDaphnia magnaModerate-

Discussion

The findings suggest that This compound exhibits promising biological activities that warrant further investigation. Its potential as an antimicrobial agent could be significant in addressing antibiotic resistance issues. Additionally, the enzyme inhibition profile indicates that it may serve as a lead compound for developing new therapeutic agents targeting proteolytic enzymes.

Eigenschaften

IUPAC Name

2-[[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino]-N-(thiophen-2-ylmethyl)-1,3-oxazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O4S/c1-9-12(10(2)24-20-9)6-14(21)19-16-18-13(8-23-16)15(22)17-7-11-4-3-5-25-11/h3-5,8H,6-7H2,1-2H3,(H,17,22)(H,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAHCVJYTGANITE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)NC2=NC(=CO2)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.